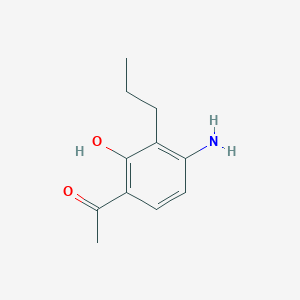
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene derivative. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use as an intermediate in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-hydroxy-phenyl)-ethanone: Lacks the propyl group, which may affect its reactivity and applications.
1-(4-Amino-3-propyl-phenyl)-ethanone: Lacks the hydroxyl group, potentially altering its chemical properties.
1-(2-Hydroxy-3-propyl-phenyl)-ethanone: Lacks the amino group, which may influence its biological activity.
Uniqueness
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is unique due to the presence of all three functional groups (amino, hydroxyl, and propyl) on the phenyl ring
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(4-amino-2-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-10(12)6-5-8(7(2)13)11(9)14/h5-6,14H,3-4,12H2,1-2H3 |
InChI Key |
XPNYJCJVAVZWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)
![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)

![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)

